molecular formula C14H11ClN2O B13678081 2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13678081
M. Wt: 258.70 g/mol
InChI Key: TUVGLMPWKNLALY-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The unique structure of this compound makes it an attractive candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde and an isocyanide. One common method is the Groebke–Blackburn–Bienaymé reaction, which is a multi-component reaction that efficiently produces imidazo[1,2-a]pyridine derivatives . The reaction conditions often include the use of a solvent such as methanol or tert-butanol, and a catalyst like pTsCl/DABCO .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds .

Scientific Research Applications

2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3

InChI Key

TUVGLMPWKNLALY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Cl

Origin of Product

United States

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